![molecular formula C10H16N3O7P B13834176 {[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)

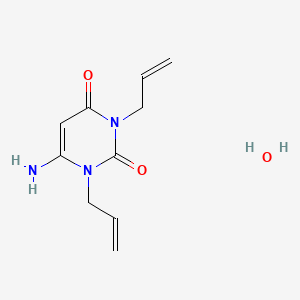

{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

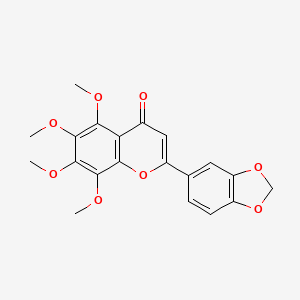

Deoxy-5-methylcytidylic acid is a pyrimidine 2’-deoxyribonucleoside 5’-monophosphate that contains 5-methylcytidine as its nucleobase . It is a minor component of DNA in plants and animals, making up 4-7% of the bases in plants and less than 1.5% in mammals . This compound plays a crucial role in the methylation process of DNA, which is essential for gene regulation and expression .

Méthodes De Préparation

Deoxy-5-methylcytidylic acid can be synthesized enzymatically. One method involves the use of deoxycytidylate C-methyltransferase, which catalyzes the reaction between 5,10-methylenetetrahydrofolic acid and deoxycytidylic acid to produce deoxy-5-methylcytidylic acid and dihydrofolic acid . Another method involves the use of formaldehyde and 5,6,7,8-tetrahydrofolic acid as substrates in the presence of an enzyme preparation from Xanthomonas oryzae infected with phage Xp12 .

Analyse Des Réactions Chimiques

Deoxy-5-methylcytidylic acid undergoes several types of chemical reactions, including methylation and substitution. The primary reaction involves the methylation of deoxycytidylic acid to form deoxy-5-methylcytidylic acid. This reaction requires the presence of 5,10-methylenetetrahydrofolic acid and is catalyzed by deoxycytidylate C-methyltransferase . The major product of this reaction is deoxy-5-methylcytidylic acid, with dihydrofolic acid as a byproduct .

Applications De Recherche Scientifique

Deoxy-5-methylcytidylic acid has several scientific research applications. In biology, it is used to study DNA methylation patterns and their effects on gene expression . In medicine, it is used to investigate the role of DNA methylation in various diseases, including cancer . In industry, it is used in the production of synthetic DNA and RNA for research purposes .

Mécanisme D'action

The mechanism of action of deoxy-5-methylcytidylic acid involves the methylation of specific deoxycytidylic acid residues in DNA. This methylation is catalyzed by DNA methylases, which transfer a methyl group from S-adenosyl methionine to specific sites in DNA . The methylation of DNA plays a crucial role in gene regulation and expression, as it can either activate or repress the transcription of specific genes .

Comparaison Avec Des Composés Similaires

Deoxy-5-methylcytidylic acid is similar to other pyrimidine nucleotides, such as deoxycytidylic acid and 5-methylcytidine. it is unique in that it contains a methyl group at the 5-position of the cytidine ring, which is not present in deoxycytidylic acid . This methyl group plays a crucial role in the compound’s ability to regulate gene expression through DNA methylation .

Similar Compounds::- Deoxycytidylic acid

- 5-Methylcytidine

- Deoxyuridine monophosphate

Propriétés

IUPAC Name |

[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O7P/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(20-8)4-19-21(16,17)18/h3,6-8,14H,2,4H2,1H3,(H2,11,12,15)(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDVNLHBCKWZDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N3O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)

![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)

![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)

![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)